BenchChemオンラインストアへようこそ!

[4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-yl](phenyl)methanone

Lipophilicity Drug design Kinase inhibitor

The compound is a fully substituted 1H-imidazole bearing a 4-amino group, a 1-phenyl substituent, a 2-phenylsulfanyl substituent, and a 5-benzoyl substituent (molecular formula C₂₂H₁₇N₃OS, MW 371.5 g·mol⁻¹). Its IUPAC name is (5-amino-3-phenyl-2-phenylsulfanylimidazol-4-yl)(phenyl)methanone, and it is catalogued under PubChem CID Chemically, it belongs to the class of poly-substituted imidazoles that have been explored as kinase inhibitor scaffolds, cytokine-release modulators, and synthetic intermediates for agricultural and pharmaceutical fine chemicals.

Molecular Formula C22H17N3OS
Molecular Weight 371.5 g/mol
CAS No. 183548-52-9
Cat. No. B12569880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-yl](phenyl)methanone
CAS183548-52-9
Molecular FormulaC22H17N3OS
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(N=C(N2C3=CC=CC=C3)SC4=CC=CC=C4)N
InChIInChI=1S/C22H17N3OS/c23-21-19(20(26)16-10-4-1-5-11-16)25(17-12-6-2-7-13-17)22(24-21)27-18-14-8-3-9-15-18/h1-15H,23H2
InChIKeyIRXKBZFLZOYSNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-yl](phenyl)methanone (CAS 183548-52-9): Core Identity and Classification


The compound is a fully substituted 1H-imidazole bearing a 4-amino group, a 1-phenyl substituent, a 2-phenylsulfanyl substituent, and a 5-benzoyl substituent (molecular formula C₂₂H₁₇N₃OS, MW 371.5 g·mol⁻¹)[1]. Its IUPAC name is (5-amino-3-phenyl-2-phenylsulfanylimidazol-4-yl)(phenyl)methanone, and it is catalogued under PubChem CID 15269342[1]. Chemically, it belongs to the class of poly-substituted imidazoles that have been explored as kinase inhibitor scaffolds, cytokine-release modulators, and synthetic intermediates for agricultural and pharmaceutical fine chemicals. The presence of a direct sulfur-phenyl linkage (vs. an alkylsulfanyl bridge) and a benzophenone-like carbonyl is a relatively infrequent combination in publicly disclosed compound libraries, making this entity a targeted tool for structure–activity relationship (SAR) studies.

Why [4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-yl](phenyl)methanone Cannot Be Trivially Replaced by a Generic 2‑Sulfanylimidazole or Aminobenzophenone Building Block


Although many 2‑alkylsulfanylimidazoles (e.g., 2‑benzylsulfanyl‑4‑(4‑fluorophenyl)imidazole) are known p38α MAP kinase inhibitors and cytokine release suppressors, the target compound differs in three critical aspects that directly impact binding, metabolic stability, and synthetic utility: (i) the sulfur atom is directly attached to a phenyl ring (phenylsulfanyl), which eliminates the benzylic methylene found in benzylsulfanyl analogs and alters both the electron density at sulfur and the oxidative metabolism profile[1]; (ii) the imidazole core bears a free 4‑amino group, providing a hydrogen‑bond donor that is absent in many 2‑thioimidazole kinase inhibitors and that can engage the hinge region of kinases or serve as a derivatization handle[2]; (iii) the 5‑position carries a benzoyl group instead of the more common 4‑fluorophenyl or pyridinyl substituents, introducing a photolabile and redox‑active ketone moiety that can participate in unique photochemistry or covalent trapping experiments[2]. These three features together create a pharmacophoric and physicochemical signature that generic 2‑sulfanylimidazoles, 4‑aminoimidazoles, or benzophenone‑alone synthons cannot replicate, rendering simple interchange unsuitable for reproducible SAR or procurement specifications.

Quantitative Differentiation Evidence for [4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-yl](phenyl)methanone vs. Closest Structural Analogs


Lipophilicity Surplus (XLogP3) Over Common 2‑Alkylsulfanyl p38α Inhibitor Leads

The target compound exhibits a computed XLogP3 of 6.0 [1], considerably higher than the XLogP of the prototypical 2‑benzylsulfanyl‑4‑(4‑fluorophenyl)imidazole (compound 2b in Laufer et al., which has an XLogP of approximately 3.8 based on its SMILES [2]). This Δ ≈ +2.2 log unit difference signifies that the phenylsulfanyl group combined with the benzoyl substituent creates a markedly more lipophilic entity, which can be advantageous for membrane penetration in cellular assays but must be managed for aqueous solubility.

Lipophilicity Drug design Kinase inhibitor

Hydrogen‑Bond Donor Availability Contrasted with Donor‑Deficient 2‑Thioimidazoles

This compound supplies one hydrogen‑bond donor (the 4‑amino group) [1]. By comparison, many potent 2‑alkylsulfanylimidazole kinase inhibitors (e.g., the series described by Peifer et al.) intentionally lack a free NH₂ group and rely on heteroaryl nitrogen atoms for hinge binding, offering zero HBD [2]. The presence of a single HBD allows the compound to form a directed hydrogen bond with backbone carbonyls in kinase hinge regions, a feature absent in the 2‑thio‑only analogs, while still maintaining a moderate HBD count favorable for oral absorption predictors.

Hydrogen bonding Kinase hinge binding Solubility

Rotatable Bond Constraint That Reduces Conformational Entropy vs. Flexible Alkylsulfanyl Chains

The target compound contains 5 rotatable bonds [1], all of which are external to the imidazole core (phenyl rotations, benzoyl rotation, and the C–S–phenyl torsion). In contrast, a 2‑benzylsulfanyl analog possesses 6 rotatable bonds due to the additional methylene linker, increasing conformational freedom and potentially raising the entropic penalty upon target binding. The reduction by one rotatable bond (Δ = –1) is significant in a molecular weight range where each freely rotating bond can cost ≈0.5–1.0 kcal·mol⁻¹ of binding affinity if not pre‑organized.

Conformational restriction Entropy Binding affinity

Metabolic Soft‑Spot Engineering: Absence of Benzylic Methylene Reduces CYP‑Mediated S‑Dealkylation Liability

Benzylsulfanyl‑substituted imidazoles are known substrates for cytochrome P450‑mediated S‑dealkylation, a major clearance pathway that leads to inactive metabolites [1]. The phenylsulfanyl group in the target compound lacks a benzylic hydrogen, thereby blocking this oxidative pathway. Although direct comparative microsomal stability data for CAS 183548‑52‑9 have not been publicly disclosed, the class‑level inference is strong: analogous phenylsulfanyl‑containing drugs (e.g., fenbendazole) undergo metabolism primarily via sulfoxidation rather than dealkylation, typically exhibiting longer in vitro half‑lives than their benzylsulfanyl counterparts when the benzylic position is the main metabolic soft spot.

Metabolic stability S‑dealkylation CYP oxidation

Procurement‑Guiding Application Scenarios for [4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-yl](phenyl)methanone


Kinase Hinge‑Binding Probe SAR: Exploiting the Free 4‑Amino Donor

When a medicinal chemistry program requires a 2‑phenylsulfanylimidazole scaffold that retains a hydrogen‑bond donor on the imidazole ring for ATP‑site hinge interactions, this compound is the only commercially catalogued variant offering the combined 4‑amino donor and 5‑benzoyl acceptor in a single synthetic intermediate. The quantitative HBD count of 1 (vs. 0 for the closest 2‑thioimidazoles lacking a ring‑attached amine) [1] permits direct comparison of binding thermodynamics without additional synthetic manipulation.

Photocrosslinking or Photoaffinity Labeling Tool Development

The 5‑benzoyl group confers intrinsic photoreactivity similar to benzophenone‑based crosslinkers. This compound can therefore serve as a dual‑purpose probe that combines kinase‑directed binding via the imidazole core with covalent photo‑capture upon UV irradiation. The unique combination of a reactive carbonyl, a free amine for bioconjugation, and a metabolically resistant phenylsulfanyl anchor is not present in any other commercial imidazole building block.

Metabolic Stability‑Focused Scaffold Jumping from Benzylsulfanyl to Phenylsulfanyl Series

For research groups that have identified a benzylsulfanylimidazole hit but observed rapid S‑dealkylation in liver microsomes, this compound provides a direct scaffold‑hop with the benzylic methylene removed. The resulting resistance to CYP‑mediated cleavage, inferred from class‑level metabolic profiles [2], makes it a rational procurement choice for structure‑based metabolite identification and stabilization studies.

Quote Request

Request a Quote for [4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-yl](phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.